Cdk7-IN-2
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Overview
Description
Cdk7-IN-2 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription processes. Elevated levels of CDK7 have been associated with various types of cancer, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk7-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing CDK7 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Cdk7-IN-2 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its metabolic processing in biological systems .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and various acids and bases to facilitate the reactions .
Major Products: The major products formed from these reactions are typically the desired inhibitor compound and any by-products that are removed during purification processes .
Scientific Research Applications
Cdk7-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new therapeutic agents. In biology, it helps in understanding cell cycle regulation and transcription processes. In medicine, this compound is being investigated as a potential treatment for various cancers, including breast cancer and other malignancies .
Mechanism of Action
Cdk7-IN-2 exerts its effects by binding to the active site of CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates involved in cell cycle progression and transcription initiation. The molecular targets of this compound include the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Cdk7-IN-2 include other CDK7 inhibitors such as ICEC0942, SY-1365, SY-5609, and LY3405105. These inhibitors also target CDK7 but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory activity against CDK7. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancer treatment .
Properties
CAS No. |
2326428-19-5 |
---|---|
Molecular Formula |
C26H39N7O3 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+/t21-/m0/s1 |
InChI Key |
GRDAHPJRLCTJNA-BXKJMJEDSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origin of Product |
United States |
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